molecular formula C9H12F3NO2 B6591100 METHYL 2-(TRIFLUOROMETHYL)-2,3,4,7-TETRAHYDROAZEPINE-2-CARBOXYLATE CAS No. 1262414-56-1

METHYL 2-(TRIFLUOROMETHYL)-2,3,4,7-TETRAHYDROAZEPINE-2-CARBOXYLATE

Cat. No.: B6591100
CAS No.: 1262414-56-1
M. Wt: 223.19 g/mol
InChI Key: CXOPTBAIRHDSPO-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-2-carboxylate is a chemical compound that belongs to the class of trifluoromethylated heterocycles. This compound is characterized by the presence of a trifluoromethyl group attached to a tetrahydroazepine ring, which is further functionalized with a carboxylate ester group. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-2-carboxylate typically involves the following steps:

    Formation of the Tetrahydroazepine Ring: The starting material, a suitable amine, undergoes cyclization to form the tetrahydroazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. This step often requires the use of catalysts to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically carried out using methanol and a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Azepines: Compounds with similar structures but different substituents on the azepine ring.

    Trifluoromethylated Pyridines: Compounds with a pyridine ring instead of an azepine ring.

    Trifluoromethylated Ethers: Compounds with an ether linkage instead of a carboxylate ester group.

Uniqueness

Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydroazepine-2-carboxylate is unique due to the combination of the trifluoromethyl group and the tetrahydroazepine ring, which imparts distinct chemical and physical properties. This combination can lead to enhanced stability, lipophilicity, and biological activity compared to other similar compounds.

Properties

IUPAC Name

trifluoromethyl 1-methyl-2,3,4,7-tetrahydroazepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO2/c1-13-6-4-2-3-5-7(13)8(14)15-9(10,11)12/h2,4,7H,3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOPTBAIRHDSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CCCC1C(=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801132404
Record name 1H-Azepine-2-carboxylic acid, 2,3,4,7-tetrahydro-1-methyl-, trifluoromethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262414-56-1
Record name 1H-Azepine-2-carboxylic acid, 2,3,4,7-tetrahydro-1-methyl-, trifluoromethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262414-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine-2-carboxylic acid, 2,3,4,7-tetrahydro-1-methyl-, trifluoromethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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